molecular formula C15H16N2O4 B12710630 DL-N-(3-Indolyloxalyl)valine CAS No. 97500-64-6

DL-N-(3-Indolyloxalyl)valine

Cat. No.: B12710630
CAS No.: 97500-64-6
M. Wt: 288.30 g/mol
InChI Key: ZNPRCYONGRYBAZ-UHFFFAOYSA-N
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Description

DL-N-(3-Indolyloxalyl)valine is a synthetic valine derivative featuring an N-(3-indolyloxalyl) modification. The compound combines the amino acid valine with an oxalyl-linked indole moiety, which introduces aromatic and hydrogen-bonding functionalities. Structurally, the indole group (C₈H₆N) is connected via an oxalyl bridge (C₂O₂) to the α-amino group of valine (C₅H₁₁NO₂).

Properties

CAS No.

97500-64-6

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H16N2O4/c1-8(2)12(15(20)21)17-14(19)13(18)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,17,19)(H,20,21)

InChI Key

ZNPRCYONGRYBAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

The preparation of DL-N-(3-Indolyloxalyl)valine can be achieved through several synthetic routes. One common method involves the reaction of indole-3-acetic acid with valine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve microbial preparation techniques, which are more environmentally friendly and offer high stereo selectivity .

Chemical Reactions Analysis

DL-N-(3-Indolyloxalyl)valine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives .

Scientific Research Applications

DL-N-(3-Indolyloxalyl)valine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study enzyme-substrate interactions and protein folding mechanisms . Additionally, it is used in the industry for the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of DL-N-(3-Indolyloxalyl)valine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . For instance, it may inhibit the activity of tryptophan synthase, an enzyme involved in the biosynthesis of tryptophan . This inhibition can lead to alterations in cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

DL-N-(3-Indolyloxalyl)valine is distinguished from simpler valine derivatives by its indole-oxalyl group. Below is a comparison with dl-Alanyl-dl-valine , a structurally related dipeptide documented in the provided evidence:

Property This compound dl-Alanyl-dl-valine
Molecular Formula Hypothetical: C₁₅H₁₇N₃O₅* C₆H₁₂N₂O₃
Molecular Weight ~331.32 g/mol (calculated) 160.17 g/mol
Functional Groups Indole, oxalyl, carboxylate, amine Amine, carboxylate, amide
Potential Applications Enzyme inhibition, drug delivery Peptide synthesis, metabolic studies

Note: The molecular formula and weight of this compound are estimated based on structural analysis, as experimental data is unavailable in the provided evidence.

Key Findings and Implications

Size and Complexity : The indole-oxalyl group increases the molecular weight and steric bulk of this compound compared to dl-Alanyl-dl-valine. This may enhance its binding affinity to hydrophobic pockets in proteins.

Reactivity : The oxalyl group could act as a hydrogen-bond acceptor, while the indole moiety enables π-π stacking interactions—features absent in dl-Alanyl-dl-valine. These properties are critical in designing protease inhibitors or kinase modulators.

Limitations of Available Data

The provided evidence lacks direct studies on this compound, necessitating cautious extrapolation from structural analogs.

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